![molecular formula C8H7ClN2O2 B1613952 6-Chloro-4-methoxy-1H-indazol-3-ol CAS No. 885519-82-4](/img/structure/B1613952.png)
6-Chloro-4-methoxy-1H-indazol-3-ol
Overview
Description
“6-Chloro-4-methoxy-1H-indazol-3-ol” is a chlorinated compound with a molecular weight of 198.61 and a molecular formula of C8H7ClN2O2 . It belongs to the class of indazole-containing heterocyclic compounds, which have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .
Molecular Structure Analysis
The molecular structure of “6-Chloro-4-methoxy-1H-indazol-3-ol” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .
Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. For instance, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . Other methods include using nitro as a leaving group, which was first reported more than a century ago, and then this method was developed by using 2-fluoro and 2-hydroxyl benzaldehyde .
Scientific Research Applications
Anticancer Activity
The indazole nucleus is a common feature in many anticancer agents6-Chloro-4-methoxy-1H-indazol-3-ol could be investigated for its potential to inhibit cell growth, particularly in colon and melanoma cell lines where indazole compounds have shown effectiveness . Research could focus on its mechanism of action, possibly involving the disruption of cell signaling pathways critical for cancer cell proliferation.
Phosphoinositide 3-Kinase Inhibition
Selective inhibition of phosphoinositide 3-kinase δ is a promising strategy for treating respiratory diseases. Indazoles can be employed as selective inhibitors, and 6-Chloro-4-methoxy-1H-indazol-3-ol could be particularly effective in this role, given its structural features .
Synthetic Chemistry
Indazoles are valuable in synthetic chemistry for constructing complex molecular architectures. The 6-Chloro-4-methoxy-1H-indazol-3-ol can be used as a building block in the synthesis of more complex molecules, utilizing its reactive sites for further functionalization .
Future Directions
The future directions for “6-Chloro-4-methoxy-1H-indazol-3-ol” and similar compounds could involve further exploration of their medicinal applications, given the wide variety of applications of indazole-containing compounds . Additionally, the development of new synthetic approaches could also be a potential area of future research .
properties
IUPAC Name |
6-chloro-4-methoxy-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-6-3-4(9)2-5-7(6)8(12)11-10-5/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRRYFVQTJQCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646204 | |
Record name | 6-Chloro-4-methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-82-4 | |
Record name | 6-Chloro-4-methoxy-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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